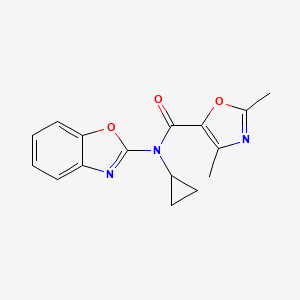![molecular formula C14H13N3O3S B7438189 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)
1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid, also known as TDBPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid has also been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid has been shown to have several biochemical and physiological effects, including the modulation of GABA-A receptor activity, the inhibition of monoamine oxidase A activity, and the inhibition of cancer cell growth. 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid has also been shown to increase the levels of neurotransmitters such as GABA, serotonin, and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, its potential for the development of new drugs for neurological disorders and cancer, and its ability to modulate the activity of the GABA-A receptor. However, 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the research on 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid, including the development of new drugs for neurological disorders and cancer, the investigation of its mechanism of action, and the exploration of its potential for the treatment of other diseases. Further research is also needed to fully understand the advantages and limitations of 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid for lab experiments and its potential for clinical use.
Conclusion:
In conclusion, 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid is a chemical compound with potential applications in various areas of research, including medicinal chemistry, drug discovery, and neuropharmacology. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid for the development of new drugs and its potential for clinical use.
Métodos De Síntesis
1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid can be synthesized by several methods, including a one-pot synthesis method, a solution-phase synthesis method, and a solid-phase synthesis method. The one-pot synthesis method involves the reaction of benzoyl chloride with pyrrolidine-2-carboxylic acid and thiadiazole-4-carboxylic acid in the presence of a coupling agent. The solution-phase synthesis method involves the reaction of benzoyl chloride with pyrrolidine-2-carboxylic acid and thiadiazole-4-carboxylic acid in a solvent, followed by purification through column chromatography. The solid-phase synthesis method involves the attachment of pyrrolidine-2-carboxylic acid and thiadiazole-4-carboxylic acid to a solid support, followed by the reaction with benzoyl chloride.
Aplicaciones Científicas De Investigación
1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid has potential applications in various areas of research, including medicinal chemistry, drug discovery, and neuropharmacology. 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for neurological disorders. 1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid has also been studied for its potential antitumor activity and has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-[4-(thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-13(17-7-1-2-12(17)14(19)20)10-5-3-9(4-6-10)11-8-21-16-15-11/h3-6,8,12H,1-2,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXRCTWZZUKOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CSN=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7438111.png)
![2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid](/img/structure/B7438115.png)

![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)

![3-[(2-Cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7438134.png)
![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)


![4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane](/img/structure/B7438180.png)
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)
![1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)
